REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.[C:23]([O:31]C)(=[O:30])[CH2:24][CH2:25][C:26]([O:28][CH3:29])=[O:27].O>C1(C)C=CC=CC=1>[CH3:29][O:28][C:26]([C:25](=[CH2:1])[CH2:24][C:23]([OH:31])=[O:30])=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (1×400 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the neutral products
|
Type
|
CUSTOM
|
Details
|
A brownish-yellow oily solid was obtained from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3×300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution (1×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(CC(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.[C:23]([O:31]C)(=[O:30])[CH2:24][CH2:25][C:26]([O:28][CH3:29])=[O:27].O>C1(C)C=CC=CC=1>[CH3:29][O:28][C:26]([C:25](=[CH2:1])[CH2:24][C:23]([OH:31])=[O:30])=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (1×400 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the neutral products
|
Type
|
CUSTOM
|
Details
|
A brownish-yellow oily solid was obtained from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3×300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution (1×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(CC(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].FC1C=CC(C(C2C=CC(F)=CC=2)=O)=CC=1.[C:23]([O:31]C)(=[O:30])[CH2:24][CH2:25][C:26]([O:28][CH3:29])=[O:27].O>C1(C)C=CC=CC=1>[CH3:29][O:28][C:26]([C:25](=[CH2:1])[CH2:24][C:23]([OH:31])=[O:30])=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
68.8 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred mechanically
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 70° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (1×400 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the neutral products
|
Type
|
CUSTOM
|
Details
|
A brownish-yellow oily solid was obtained from the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3×300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated NaCl solution (1×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(CC(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |